2-Fluoro-5,5-dimethylmorpholin-3-one

Description

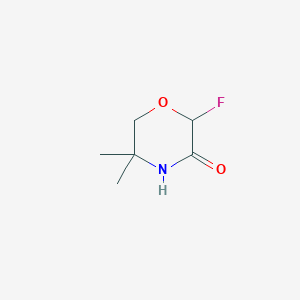

2-Fluoro-5,5-dimethylmorpholin-3-one is a fluorinated heterocyclic compound featuring a morpholinone core substituted with a fluorine atom at position 2 and two methyl groups at position 3. Morpholinones are six-membered lactams with one oxygen and one nitrogen atom, making them versatile intermediates in pharmaceutical synthesis.

Properties

IUPAC Name |

2-fluoro-5,5-dimethylmorpholin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10FNO2/c1-6(2)3-10-4(7)5(9)8-6/h4H,3H2,1-2H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQTHPBGNOZBJAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(C(=O)N1)F)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301282272 | |

| Record name | 3-Morpholinone, 2-fluoro-5,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301282272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2177263-92-0 | |

| Record name | 3-Morpholinone, 2-fluoro-5,5-dimethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2177263-92-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Morpholinone, 2-fluoro-5,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301282272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5,5-dimethylmorpholin-3-one typically involves the fluorination of a suitable precursor. One common method is the reaction of 5,5-dimethylmorpholin-3-one with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent decomposition and ensure high yield.

Industrial Production Methods

On an industrial scale, the production of 2-Fluoro-5,5-dimethylmorpholin-3-one may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5,5-dimethylmorpholin-3-one can undergo various chemical reactions, including:

Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.

Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

Reduction: Reduction reactions can modify the functional groups present in the molecule.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce carboxylic acids or ketones.

Scientific Research Applications

Medicinal Chemistry

The incorporation of fluorine into organic molecules often enhances their pharmacological properties. In particular, 2-fluoro-5,5-dimethylmorpholin-3-one has been investigated for its role as a building block in the synthesis of various biologically active compounds.

- Neuropharmacology : Research indicates that morpholine derivatives, including 2-fluoro-5,5-dimethylmorpholin-3-one, can modulate central nervous system (CNS) activity. Studies have shown that modifications in the morpholine structure can lead to improved blood-brain barrier (BBB) penetration and enhanced potency against specific targets like BACE-1 inhibitors, which are crucial in Alzheimer's disease treatment .

| Compound | Target | Activity |

|---|---|---|

| 2-Fluoro-5,5-dimethylmorpholin-3-one | BACE-1 | Increased inhibition potency |

| Other Morpholine Derivatives | Various CNS targets | Modulation of pharmacokinetics |

Drug Development

The compound's unique structure makes it a candidate for developing novel drugs. Its derivatives have been explored as reversible monoacylglycerol lipase (MAGL) inhibitors, which are relevant for treating neuroinflammation . The structural modifications allow for better selectivity and reduced side effects compared to existing therapies.

Case Study 1: Neuroinflammation Treatment

A study focused on synthesizing reversible MAGL inhibitors containing the morpholine-3-one scaffold demonstrated promising results in preclinical models. The inhibitors showed effective modulation of endocannabinoid levels, leading to reduced inflammation markers in animal models .

Case Study 2: CNS Drug Candidates

In another study examining various morpholine-containing compounds for CNS applications, researchers found that introducing a fluorine atom at specific positions significantly impacted the compounds' ability to penetrate the BBB and their overall pharmacological profile .

Mechanism of Action

The mechanism of action of 2-Fluoro-5,5-dimethylmorpholin-3-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity through binding interactions. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds or dipole interactions with target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Morpholinone Derivatives

The morpholinone scaffold is common in bioactive molecules. Key analogs include:

(a) 6-[(Benzyloxy)methyl]-5,5-dimethylmorpholin-3-one (CAS 2319805-99-5)

- Structure : Shares the 5,5-dimethylmorpholin-3-one core but substitutes position 6 with a benzyloxymethyl group instead of fluorine at position 2.

- Applications may differ in drug delivery systems or prodrug design .

(b) 5-Fluorooxindole (CAS 56341-41-4)

- Structure: Contains a fluorinated indole ring rather than a morpholinone.

- Impact: The indole core is planar and aromatic, favoring interactions with hydrophobic enzyme pockets. In contrast, the morpholinone’s lactam ring offers hydrogen-bonding capability, making it more suitable for polar binding sites .

Fluorinated Heterocycles

(a) (2E,6E)-2,6-Bis(2-fluoro-5-methoxyphenylmethylene)cyclohexanone

- Structure: A curcumin derivative with two 2-fluoro-5-methoxyphenyl groups conjugated to a cyclohexanone core.

- Impact: The extended π-system enables applications in photodynamic therapy or as fluorescent probes, contrasting with the morpholinone’s role in small-molecule drug scaffolds .

(b) 1-Fluoronaphthalene (CAS Not Provided)

- Structure : A simple aromatic hydrocarbon with a fluorine substituent.

- Impact: Lacks the heteroatoms and polarity of morpholinone derivatives, limiting its utility in targeted drug design but useful in materials science .

Structural and Functional Analysis

Substituent Effects

- Fluorine at Position 2: Enhances electronegativity and hydrogen-bond acceptor capacity compared to non-fluorinated analogs like 5,5-dimethylmorpholin-3-one. This may improve binding affinity in enzyme active sites .

- For example, benzyloxymethyl substitution in CAS 2319805-99-5 increases molecular weight (249.3 g/mol vs. ~175 g/mol for the fluoro analog) and logP values .

Spectroscopic and Crystallographic Data

- NMR Trends: Fluorine atoms cause significant deshielding in adjacent carbons (e.g., 1H NMR shifts at δ 158.7 ppm for C2 in related fluorinated indoloquinolines ).

- Crystal Packing: Fluorine’s small size and high electronegativity influence molecular conformation. For example, in (2E,6E)-2,6-bis(2-fluoro-5-methoxyphenylmethylene)cyclohexanone, fluorophenyl groups adopt dihedral angles of ~45–54° relative to the central ring, optimizing van der Waals interactions .

Biological Activity

2-Fluoro-5,5-dimethylmorpholin-3-one is a morpholine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's unique structure, featuring a fluorine atom and a dimethyl substitution on the morpholine ring, positions it as a candidate for various therapeutic applications. This article explores the biological activity of 2-Fluoro-5,5-dimethylmorpholin-3-one, highlighting its interactions with biological systems, mechanisms of action, and potential therapeutic uses.

The chemical structure of 2-Fluoro-5,5-dimethylmorpholin-3-one can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₆FNO |

| Molecular Weight | 215.26 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

The biological activity of 2-Fluoro-5,5-dimethylmorpholin-3-one is primarily attributed to its ability to interact with specific molecular targets in cells. Morpholine derivatives are known to modulate various receptors and enzymes, which may include:

- Inhibition of Kinases : Similar compounds have shown inhibitory effects on kinases involved in cancer progression. For instance, a related morpholine compound demonstrated selective inhibition of LRRK2 kinase with an IC50 of 0.76 nM, indicating that structural modifications can enhance potency against specific targets .

- Anticancer Activity : Studies have indicated that morpholine derivatives exhibit cytotoxic effects against various cancer cell lines. For example, compounds structurally similar to 2-Fluoro-5,5-dimethylmorpholin-3-one have been evaluated against L1210 mouse leukemia cells and B16 melanoma cells, showing significant inhibition of cell proliferation .

Cytotoxicity Assays

In vitro studies assessing the cytotoxicity of 2-Fluoro-5,5-dimethylmorpholin-3-one have revealed promising results. The following table summarizes key findings from various studies:

Case Studies

- Inhibition of Thymidylate Synthase : A series of morpholine analogs were synthesized and tested for their ability to inhibit thymidylate synthase, an enzyme critical for DNA synthesis. The presence of the morpholine ring was essential for the observed activity, with IC50 values indicating potent inhibition at nanomolar concentrations .

- CNS Activity : Morpholine derivatives have been explored for their effects on central nervous system (CNS) disorders. A study highlighted the role of a similar morpholine compound in modulating neurokinin receptors, which are implicated in pain and nausea pathways . This suggests that 2-Fluoro-5,5-dimethylmorpholin-3-one may also possess therapeutic potential in treating CNS-related conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.